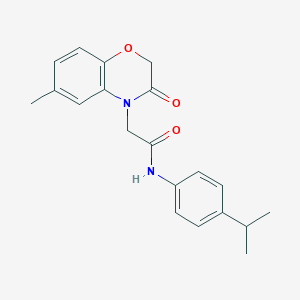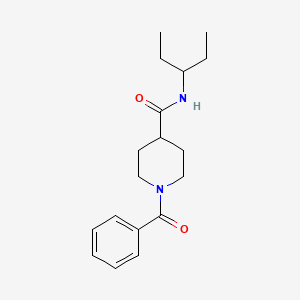![molecular formula C13H20N2O3S B4440391 N-butyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440391.png)
N-butyl-2-methyl-3-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-butyl-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as BML-210, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BML-210 is a selective inhibitor of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in the regulation of immune and inflammatory responses.
Applications De Recherche Scientifique
N-butyl-2-methyl-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and Alzheimer's disease. It has been shown to inhibit the activation of NF-κB, which is known to promote inflammation and tumor growth. N-butyl-2-methyl-3-[(methylsulfonyl)amino]benzamide has also been found to induce apoptosis (cell death) in cancer cells and reduce inflammation in animal models of inflammatory bowel disease.
Mécanisme D'action
N-butyl-2-methyl-3-[(methylsulfonyl)amino]benzamide selectively inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. NF-κB is activated in response to various stimuli, including infection, inflammation, and oxidative stress. N-butyl-2-methyl-3-[(methylsulfonyl)amino]benzamide binds to a specific site on NF-κB and prevents its translocation to the nucleus, where it can activate the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-butyl-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and inhibits the growth and survival of cancer cells. N-butyl-2-methyl-3-[(methylsulfonyl)amino]benzamide has also been found to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-2-methyl-3-[(methylsulfonyl)amino]benzamide is a highly selective inhibitor of NF-κB, which makes it a valuable tool for studying the role of NF-κB in various diseases. However, its effectiveness may vary depending on the cell type and experimental conditions. N-butyl-2-methyl-3-[(methylsulfonyl)amino]benzamide is also relatively expensive and may not be suitable for large-scale experiments.
Orientations Futures
There are several future directions for research on N-butyl-2-methyl-3-[(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of NF-κB. Another direction is the investigation of the potential therapeutic applications of N-butyl-2-methyl-3-[(methylsulfonyl)amino]benzamide in other diseases, such as diabetes and cardiovascular disease. Additionally, the development of N-butyl-2-methyl-3-[(methylsulfonyl)amino]benzamide analogs with improved pharmacokinetic properties could enhance its clinical utility.
Propriétés
IUPAC Name |
N-butyl-3-(methanesulfonamido)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-4-5-9-14-13(16)11-7-6-8-12(10(11)2)15-19(3,17)18/h6-8,15H,4-5,9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOJEGNJUCGYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2-quinolinylthio)acetyl]amino}benzoic acid](/img/structure/B4440311.png)


![N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440341.png)

![N-cyclopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440374.png)

![N-(2-hydroxy-5-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4440394.png)
![N-benzyl-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B4440395.png)
![N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4440409.png)
![1-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4440415.png)
![3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4440417.png)

